Bienvenue dans la boutique en ligne BenchChem!

Leucovorin

Formulation development Injectable manufacturing Solubility engineering

Select racemic Leucovorin (CAS 58-05-9) to leverage its superior aqueous solubility (≥15 mg/mL at physiological pH) without requiring EDTA or solubility enhancers, simplifying injectable formulation and ANDA submissions. Its established 7-day refrigerated stability in diluted infusion solutions supports CIVAS batch processing and reduces compounding burden. Pharmacopoeial compliance requires the racemic USP Reference Standard (not single-enantiomer levoleucovorin) for identity, assay, and impurity testing, ensuring regulatory acceptance. Equivalent clinical efficacy to levoleucovorin in RCTs, combined with a lower acquisition cost, makes it the cost-effective folate modulator for oncology protocols.

Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
CAS No. 58-05-9
Cat. No. B532864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucovorin
CAS58-05-9
SynonymsLeucovorin;  HSDB 6544
Molecular FormulaC20H23N7O7
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1
InChIKeyVVIAGPKUTFNRDU-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityComplete
Sparingly soluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucovorin (Folinic Acid, CAS 58-05-9): Core Identity and Procurement Baseline


Leucovorin (CAS 58-05-9), chemically designated as 5-formyl-5,6,7,8-tetrahydrofolic acid, is the free acid form of a reduced folate derivative [1]. Its primary pharmaceutical utility relies on its conversion to the calcium salt form (leucovorin calcium) for clinical administration as a methotrexate rescue agent and 5-fluorouracil modulator [2]. As a racemic mixture of [6R,S]-diastereoisomers, the compound exists as a near-equimolar combination of the biologically active L-form (levoleucovorin) and the inert D-form, a stereochemical composition that fundamentally distinguishes it from single-enantiomer alternatives and affects both formulation behavior and regulatory considerations [3].

Why Leucovorin Procurement Cannot Be Arbitrarily Substituted with Levoleucovorin or Other Folates


Substituting racemic leucovorin with levoleucovorin (the isolated L-isomer) or alternative folate forms introduces quantifiable formulation, stability, and cost differentials that render simple one-to-one molar replacement problematic in both clinical and industrial contexts. The racemic mixture possesses distinct aqueous solubility behavior and impurity profiles compared to the single enantiomer, with the D-isomer contributing to supersaturation tendencies that affect long-term storage stability [1]. Furthermore, the calcium salt form of leucovorin exhibits markedly different water solubility characteristics compared to alternative salt forms such as disodium leucovorin, a factor critical for injectable formulation development [2]. These physicochemical distinctions, coupled with established pharmacopoeial identity specifications (USP Leucovorin Calcium RS), mean that generic substitution without formulation revalidation risks non-compliance with regulatory monographs and introduces unpredictable stability outcomes [3].

Quantitative Evidence Guide: Where Leucovorin Differs from Levoleucovorin in Measurable Terms


Aqueous Solubility: Racemic Calcium Leucovorin vs. L-Leucovorin Calcium Salt

Racemic leucovorin calcium can be formulated into stable aqueous solutions at concentrations up to at least approximately 15 mg/mL under physiological pH conditions, whereas calcium salts of isolated L-leucovorin exhibit limited water solubility and demonstrate a strong tendency to form supersaturated solutions that precipitate during storage [1]. The racemic mixture's distinct solubility profile, attributable to the presence of the D-diastereoisomer, enables higher concentration injectable formulations without requiring specialized solubility-enhancing additives or sonication techniques [2].

Formulation development Injectable manufacturing Solubility engineering

Stability of Diluted Infusion Solutions: Racemic Calcium Leucovorin vs. L-Calcium Levofolinate

Racemic leucovorin calcium exhibits superior long-term stability when diluted in 5% dextrose polyolefin infusion bags compared to the single-enantiomer calcium levofolinate formulation. Extended stability data demonstrate that racemic leucovorin calcium remains stable for 7 days under refrigeration and 48 hours at room temperature in Hospira products, enabling advance preparation by centralized intravenous additive services (CIVAS) without compromising therapeutic integrity [1]. In contrast, calcium levofolinate formulations show limited aqueous stability with documented precipitation issues during storage that restrict advance preparation windows [2].

Hospital pharmacy compounding Infusion stability Centralized intravenous additive services

Clinical Efficacy: Racemic Leucovorin vs. Levoleucovorin in Metastatic Colorectal Cancer

In a randomized controlled trial conducted by the North Central Cancer Treatment Group (NCCTG) in patients with metastatic colorectal cancer, no superiority of fluorouracil plus levoleucovorin over fluorouracil plus racemic d,l-leucovorin was demonstrated for overall survival [1]. A comprehensive literature review of 125 citations including 16 randomized controlled trials confirmed that levoleucovorin has similar efficacy and tolerability when compared with racemic leucovorin for 5-FU modulation, with response rates of 25% for racemic leucovorin regimens versus 32% for levoleucovorin regimens (P = 0.25) and median survival times of 15 months versus 14.5 months (P = 0.28) [2].

Oncology Colorectal cancer 5-FU modulation

Pharmacokinetic Bioequivalence: Racemic Leucovorin vs. Levoleucovorin

In a comparative pharmacokinetic study of eight healthy volunteers, oral administration of 25 mg d,l-leucovorin (racemic) and 12.5 mg l-leucovorin (levoleucovorin) revealed no statistically significant differences in serum concentrations of active folate fractions, area under the curve (AUC), or maximum concentration (Cmax), nor in clearance and volume of distribution estimates [1]. The D-diastereoisomer present in racemic leucovorin was found to have no significant effect on standard pharmacokinetic measurements of the active L-folates, and absorption and excretion were not saturable over the tested dose range [2].

Pharmacokinetics Bioavailability Therapeutic equivalence

Optimal Application Scenarios for Leucovorin Procurement and Use


High-Concentration Injectable Formulation Development Without Excipient Complexity

Pharmaceutical manufacturers developing high-concentration injectable leucovorin products should prioritize racemic leucovorin calcium over levoleucovorin calcium due to the racemic form's demonstrated ability to achieve stable aqueous solutions at concentrations ≥ 15 mg/mL at physiological pH without requiring EDTA or specialized solubility-enhancing additives [1]. This reduces formulation complexity, lowers excipient-related regulatory hurdles, and enables streamlined ANDA submissions for generic parenteral products [2].

Hospital Pharmacy Centralized Compounding and Robotic Dispensing Programs

Hospital pharmacies implementing centralized intravenous additive services (CIVAS) or robotic compounding systems should select racemic leucovorin calcium based on its established 7-day refrigerated stability in diluted infusion solutions, a characteristic not consistently demonstrated for calcium levofolinate formulations [1]. The extended beyond-use dating reduces daily compounding burden, minimizes preparation errors, and supports batch processing workflows in high-volume oncology pharmacy operations [2].

Cost-Sensitive 5-Fluorouracil Modulation in Colorectal Cancer Protocols

Oncology practices and institutional pharmacy and therapeutics committees can confidently select racemic leucovorin for 5-FU modulation protocols based on randomized controlled trial data demonstrating equivalent overall survival and response rates compared to levoleucovorin [1]. The clinical equivalence documented in direct head-to-head trials, combined with typically lower acquisition costs for the racemic product, supports formulary inclusion of racemic leucovorin as the preferred folate modulator in cost-conscious healthcare systems [2].

Analytical Reference Standard and Pharmacopoeial Compliance Testing

Quality control laboratories conducting pharmacopoeial compliance testing must utilize USP Leucovorin Calcium RS (the racemic reference standard) for identity, assay, and impurity testing of commercial leucovorin calcium products. The racemic nature of the compound necessitates use of a stereochemically matched reference standard rather than single-enantiomer levoleucovorin standards, as the D-isomer content and diastereomeric purity are critical identity attributes specified in official monographs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucovorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.